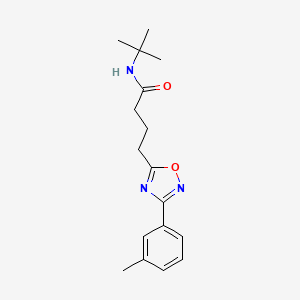
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide, also known as TBOA, is a potent and selective inhibitor of glutamate transporters. Glutamate is the primary excitatory neurotransmitter in the central nervous system, and its transporters are essential for maintaining proper neurotransmitter levels. TBOA has been widely used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions.
Mecanismo De Acción
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide inhibits glutamate transporters by binding to the substrate binding site and preventing the uptake of glutamate. This results in an increase in extracellular glutamate levels, leading to enhanced synaptic transmission and neuronal excitability. N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to be a selective inhibitor of glutamate transporters, with little or no effect on other neurotransmitter transporters.
Biochemical and Physiological Effects:
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to enhance synaptic transmission and neuronal excitability, leading to increased seizure susceptibility and neurotoxicity. N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has also been shown to increase the release of dopamine and other neurotransmitters, suggesting a potential role in addiction and reward pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is its selectivity for glutamate transporters, which allows for specific manipulation of glutamate levels in the brain. N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is also relatively easy to synthesize and has been well characterized in the literature. However, N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has limitations in terms of its potential neurotoxicity and lack of selectivity for different subtypes of glutamate transporters. Additionally, N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is not suitable for in vivo studies due to its poor blood-brain barrier penetration.
Direcciones Futuras
There are several future directions for research on N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide and glutamate transporters. One potential direction is the development of more selective and less toxic glutamate transporter inhibitors for therapeutic use. Another direction is the study of the role of glutamate transporters in addiction and reward pathways, which may lead to the development of new treatments for addiction. Finally, further research is needed to fully understand the physiological and pathological roles of glutamate transporters in the brain.
Métodos De Síntesis
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide can be synthesized by reacting tert-butylamine with 3-(m-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, followed by coupling with 4-bromo-1-butanol and deprotection with trifluoroacetic acid. The synthesis of N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide is relatively straightforward and has been well established in the literature.
Aplicaciones Científicas De Investigación
N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been extensively used in scientific research to study the role of glutamate transporters in various physiological and pathological conditions. Glutamate transporters are responsible for removing excess glutamate from the synaptic cleft, and their dysfunction has been implicated in various neurological disorders such as epilepsy, stroke, and neurodegenerative diseases. N-(tert-butyl)-4-(3-(m-tolyl)-1,2,4-oxadiazol-5-yl)butanamide has been used to study the effects of glutamate transporter inhibition on synaptic transmission, neuronal excitability, and neurotoxicity.
Propiedades
IUPAC Name |
N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O2/c1-12-7-5-8-13(11-12)16-18-15(22-20-16)10-6-9-14(21)19-17(2,3)4/h5,7-8,11H,6,9-10H2,1-4H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URLSOGKCEVGBGA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C2=NOC(=N2)CCCC(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-tert-butyl-4-[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]butanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

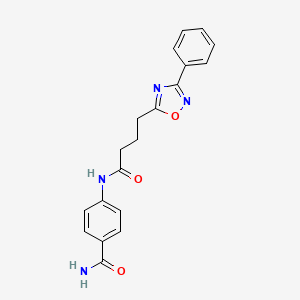
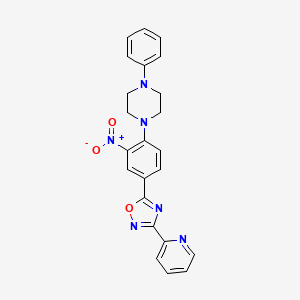

![N-[(4-chlorophenyl)methyl]-1-(4-fluorobenzoyl)-1,2,3,4-tetrahydroquinoline-6-carboxamide](/img/structure/B7713810.png)


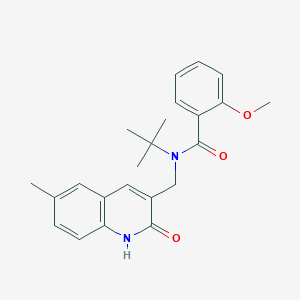
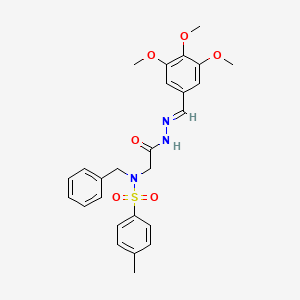
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(4-(pyrrolidin-1-ylsulfonyl)phenoxy)acetamide](/img/structure/B7713855.png)


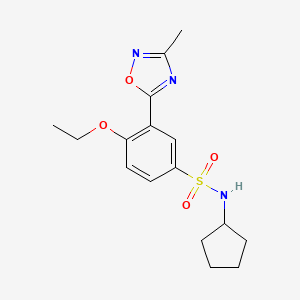
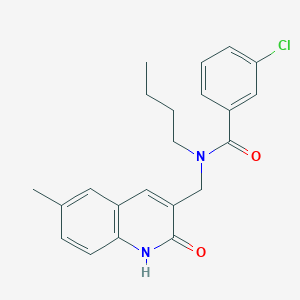
![3-(benzylsulfamoyl)-N-[(furan-2-yl)methyl]-4-methoxybenzamide](/img/structure/B7713881.png)